REACTION_CXSMILES
|
[F:1][CH2:2][CH2:3][OH:4].[C:5]1([CH3:15])[CH:10]=[CH:9][C:8]([S:11](O)(=[O:13])=[O:12])=[CH:7][CH:6]=1>N1C=CC=CC=1>[F:1][CH2:2][CH2:3][O:4][S:11]([C:8]1[CH:9]=[CH:10][C:5]([CH3:15])=[CH:6][CH:7]=1)(=[O:13])=[O:12]
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
FCCO
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Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
6.5 g
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Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
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ice water
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Quantity
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35 mL
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Type
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reactant
|
Smiles
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|
Type
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CUSTOM
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Details
|
over a period of 30 minutes while stirring on ice
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred at 0° C. under nitrogen atmosphere for 3 hours
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Duration
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3 h
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Type
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EXTRACTION
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Details
|
to the reaction mixture, extraction
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Type
|
WASH
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Details
|
The obtained organic layer was washed three times with 30 mL of 1N hydrochloric acid
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Type
|
WASH
|
Details
|
further washed with sodium carbonate solution and saturated saline
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Type
|
DRY_WITH_MATERIAL
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Details
|
The obtained organic layer was dried over anhydrous sodium sulfate
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Type
|
DISTILLATION
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Details
|
the solvent was distilled away under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FCCOS(=O)(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.19 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |